

The Effect of XH161-180 on the Ubiquitin-Proteasome System: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

XH161-180 is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). By targeting USP2, **XH161-180** modulates the stability of key cellular proteins, leading to significant downstream effects, including antiproliferative activity. This technical guide provides an in-depth overview of the mechanism of action of **XH161-180**, its impact on the UPS, and its potential therapeutic applications, particularly in oncology.

Introduction to the Ubiquitin-Proteasome System and USP2

The ubiquitin-proteasome system is a highly regulated and essential pathway for protein degradation in eukaryotic cells. It is responsible for the removal of misfolded or damaged proteins and the controlled turnover of regulatory proteins, thereby maintaining cellular homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin chain, which serves as a recognition signal for their degradation by the 26S proteasome.

Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains from target proteins, thus rescuing them from proteasomal degradation. Ubiquitin Specific Peptidase 2 (USP2) is a member of the DUB family that has been implicated in the regulation of various



cellular processes, including cell cycle progression and signal transduction. Dysregulation of USP2 activity has been linked to the pathogenesis of several diseases, including cancer.

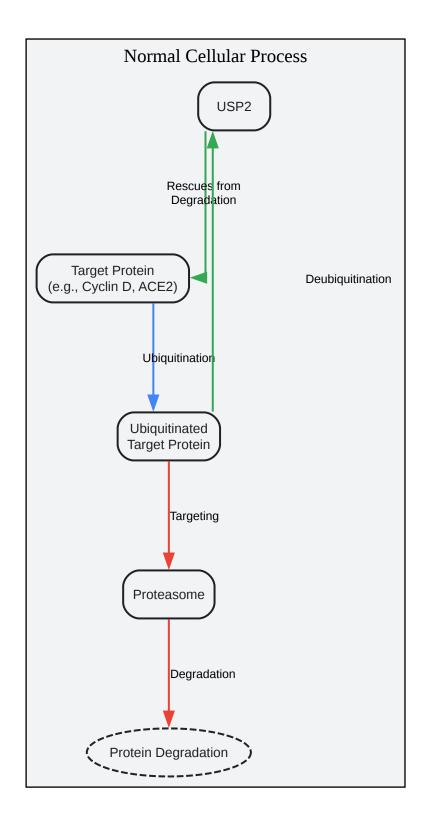
XH161-180: A Potent Inhibitor of USP2

XH161-180 has been identified as a potent and orally bioavailable small molecule inhibitor of USP2.[1] Its mechanism of action centers on the direct inhibition of the catalytic activity of USP2, preventing the deubiquitination of its target substrates. This leads to the accumulation of polyubiquitinated proteins, which are subsequently targeted for degradation by the proteasome.

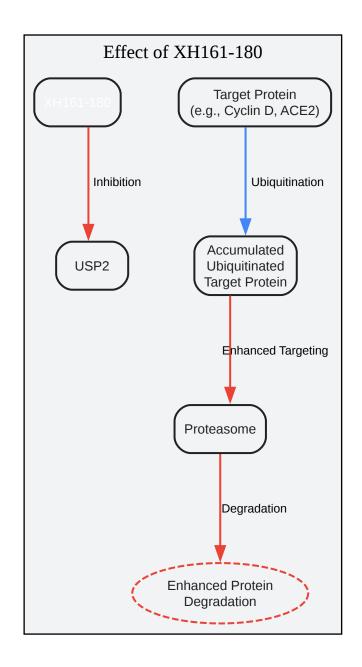
Mechanism of Action of XH161-180

The primary effect of **XH161-180** is the inhibition of USP2's deubiquitinating activity. This leads to an increase in the ubiquitination status of USP2 substrates, thereby promoting their degradation. Among the known substrates of USP2 are key regulatory proteins such as Cyclin D1 and the Angiotensin-Converting Enzyme 2 (ACE2).[1]









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References



- 1. medchemexpress.com [medchemexpress.com]
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